molecular formula C22H26N2O6S3 B1244377 Leinamycin

Leinamycin

Cat. No. B1244377
M. Wt: 510.7 g/mol
InChI Key: ZHTRILQJTPJGNK-FYBAATNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leinamycin is a member of dithiolanes.

Scientific Research Applications

DNA Strand Scission and Antitumor Activity

Leinamycin has been identified as an antitumor antibiotic with a unique 1,3-dioxo-1,2-dithiolane structure. It demonstrates a remarkable ability to inhibit the incorporation of thymidine into bacterial DNA and causes single-strand cleavage of DNA at low concentrations, which may account for its potent antitumor activity (Hara, Saitoh, & Nakano, 1990).

Development of Derivatives for Enhanced Antitumor Activity

Research on novel leinamycin derivatives has been conducted, focusing on chemical modifications to improve antitumor properties. These derivatives, like thioester derivatives with 3-isothiazolidinone 1-oxide moiety, have shown to be more stable and act as prodrugs, converting into active forms in biological media (Kanda, 2002).

DNA Alkylation and Apoptosis Induction in Cancer Cells

Leinamycin has been shown to induce DNA alkylation, generate abasic sites, and reactive oxygen species, leading to DNA strand breaks and apoptosis in cancer cells. This indicates a multifaceted mechanism of action in exerting its antitumor effects (Viswesh, Gates, & Sun, 2010).

Mining of Actinobacterial Genomes

Discoveries from actinobacterial genomes have led to the identification of new members of the leinamycin family, highlighting the potential for combinatorial biosynthesis and natural product discovery. This opens avenues for creating novel leinamycin analogs and understanding nature’s strategies for combinatorial biosynthesis (Pan et al., 2017).

Insights into Structure-Activity Relationship

Synthetic studies have provided insights into the structure-activity relationship of leinamycin, demonstrating the significance of specific molecular features in its antitumor efficacy. For instance, derivatives without the 1,3-dioxo-1,2-dithiolane moiety were found to be inactive, underscoring the importance of this structural element (Liu et al., 2015).

Thiol-Dependent DNA Cleavage

Leinamycin and its simple analogs have shown thiol-dependent DNA cleavage, providing a basis for understanding its mechanism of action as a DNA-damaging agent. This feature is crucial for its antitumor activity and offers a potential pathway for developing new anticancer agents (Mitra, Kim, Daniels, & Gates, 1997).

properties

Product Name

Leinamycin

Molecular Formula

C22H26N2O6S3

Molecular Weight

510.7 g/mol

IUPAC Name

(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione

InChI

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1

InChI Key

ZHTRILQJTPJGNK-FYBAATNNSA-N

Isomeric SMILES

C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O

Canonical SMILES

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O

synonyms

DC 107
DC-107
leinamycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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